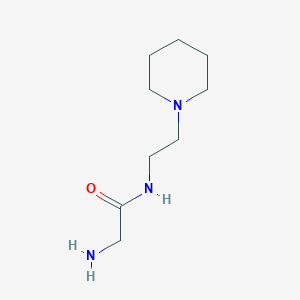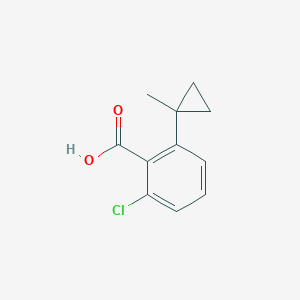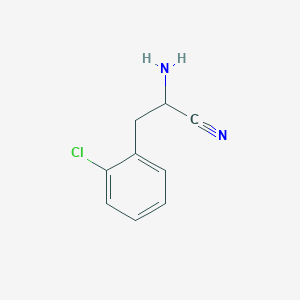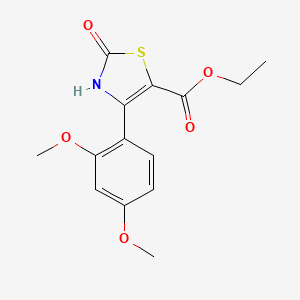![molecular formula C7H9FN2 B12988419 2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)
2-[cis-3-fluorocyclobutyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[cis-3-fluorocyclobutyl]-1H-imidazole is a chemical compound characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is in turn connected to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cis-3-fluorocyclobutyl]-1H-imidazole typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as under controlled conditions.
Attachment of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving suitable imidazole precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[cis-3-fluorocyclobutyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
2-[cis-3-fluorocyclobutyl]-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-[cis-3-fluorocyclobutyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The imidazole ring may participate in hydrogen bonding or π-π interactions with target molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(cis-3-fluorocyclobutyl)acetonitrile: Shares the cyclobutyl and fluorine moieties but differs in the functional group attached to the ring.
cis-1,2-difluorocyclobutane: Contains a similar cyclobutyl ring with fluorine atoms but lacks the imidazole ring.
Uniqueness
2-[cis-3-fluorocyclobutyl]-1H-imidazole is unique due to the combination of the fluorocyclobutyl and imidazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
2-(3-fluorocyclobutyl)-1H-imidazole |
InChI |
InChI=1S/C7H9FN2/c8-6-3-5(4-6)7-9-1-2-10-7/h1-2,5-6H,3-4H2,(H,9,10) |
Clé InChI |
QDJQINCPXRFUDR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1F)C2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12988348.png)

![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)




![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)

![5-Oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12988420.png)


